FGI-106 free base
Overview
Description
FGI-106 free base is a broad-spectrum antiviral compound developed as a potential treatment for enveloped RNA viruses, particularly viral hemorrhagic fevers from the bunyavirus, flavivirus, and filovirus families . It acts as an inhibitor that blocks viral entry into host cells . This compound has shown both prophylactic and curative action against a range of deadly viruses, including hantavirus, Rift Valley fever virus, Crimean-Congo hemorrhagic fever virus, dengue virus, Ebola virus, and Marburg virus .
Preparation Methods
The synthetic routes and reaction conditions for FGI-106 free base are not extensively detailed in publicly available sources. it is known that the compound is a small-molecule drug developed by Functional Genetics, Inc . The preparation of such compounds typically involves multiple steps of organic synthesis, including functional group interconversions, protection and deprotection of functional groups, and purification processes .
Chemical Reactions Analysis
FGI-106 free base undergoes various types of chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Conversion of functional groups to more reduced states.
Substitution: Replacement of one functional group with another.
Addition: Addition of atoms or groups to double or triple bonds.
Elimination: Removal of atoms or groups to form double or triple bonds
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions used.
Scientific Research Applications
FGI-106 free base has a wide range of scientific research applications, particularly in the fields of virology and infectious diseases. It has demonstrated substantial antiviral activity in cell-based assays against various bunyavirus family members, including hantaviruses, Crimean-Congo hemorrhagic fever virus, La Crosse virus, and Rift Valley fever virus . The compound has shown potential as a therapeutic agent for treating infections caused by these viruses, with sufficient exposure to critical target organs such as the lung, liver, kidney, and spleen .
In addition to its antiviral properties, this compound is being investigated for its potential use in treating other viral diseases, including those caused by flaviviruses and filoviruses . Its broad-spectrum activity makes it a valuable candidate for further research and development in the field of antiviral therapeutics.
Mechanism of Action
FGI-106 free base exerts its antiviral effects by inhibiting viral entry into host cells . This inhibition is achieved by blocking the interaction between viral surface proteins and host cell receptors, preventing the virus from attaching to and entering the host cell . The compound’s mechanism of action involves interference with a common pathway utilized by different viruses, making it effective against a wide range of viral infections .
Comparison with Similar Compounds
FGI-106 free base can be compared with other similar antiviral compounds, such as:
Brincidofovir: An antiviral drug used to treat cytomegalovirus and adenovirus infections.
BCX4430: A broad-spectrum antiviral drug with activity against filoviruses like Ebola.
Favipiravir: An antiviral drug used to treat influenza and other RNA virus infections.
FGI-103: Another compound developed by Functional Genetics, Inc., with similar antiviral properties
This compound is unique in its broad-spectrum activity and its ability to inhibit viral entry into host cells, making it a promising candidate for the treatment of various viral infections .
Properties
IUPAC Name |
1-N,7-N-bis[3-(dimethylamino)propyl]-3,9-dimethylquinolino[8,7-h]quinoline-1,7-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N6/c1-19-17-25(29-13-7-15-33(3)4)23-11-10-22-21(27(23)31-19)9-12-24-26(18-20(2)32-28(22)24)30-14-8-16-34(5)6/h9-12,17-18H,7-8,13-16H2,1-6H3,(H,29,31)(H,30,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUPENLNVUCETH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC3=C(C2=N1)C=CC4=C(C=C(N=C34)C)NCCCN(C)C)NCCCN(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701028028 | |
Record name | FGI-106 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701028028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501081-38-5 | |
Record name | N1,N7-Bis[3-(dimethylamino)propyl]-3,9-dimethylquino[8,7-h]quinoline-1,7-diamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=501081-38-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | FGI-106 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501081385 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FGI-106 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701028028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FGI-106 FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRT994456W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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